Cas no 1806067-98-0 (3-Bromo-2-(difluoromethyl)-6-hydroxypyridine-5-acetonitrile)

3-Bromo-2-(difluoromethyl)-6-hydroxypyridine-5-acetonitrile is a halogenated pyridine derivative with a difluoromethyl substituent and a hydroxypyridine core, offering unique reactivity for pharmaceutical and agrochemical applications. The bromo group enhances its utility as a versatile intermediate in cross-coupling reactions, while the difluoromethyl moiety contributes to metabolic stability and lipophilicity. The hydroxypyridine scaffold provides a handle for further functionalization, and the acetonitrile group adds synthetic flexibility. This compound is particularly valuable in the development of bioactive molecules, where its structural features enable precise modifications for target-specific activity. Its balanced reactivity and stability make it suitable for advanced synthetic workflows.
3-Bromo-2-(difluoromethyl)-6-hydroxypyridine-5-acetonitrile structure
1806067-98-0 structure
商品名:3-Bromo-2-(difluoromethyl)-6-hydroxypyridine-5-acetonitrile
CAS番号:1806067-98-0
MF:C8H5BrF2N2O
メガワット:263.038907766342
CID:4915127

3-Bromo-2-(difluoromethyl)-6-hydroxypyridine-5-acetonitrile 化学的及び物理的性質

名前と識別子

    • 3-Bromo-2-(difluoromethyl)-6-hydroxypyridine-5-acetonitrile
    • インチ: 1S/C8H5BrF2N2O/c9-5-3-4(1-2-12)8(14)13-6(5)7(10)11/h3,7H,1H2,(H,13,14)
    • InChIKey: ABXVDZMSBSKGFU-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=C(CC#N)C(NC=1C(F)F)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 378
  • トポロジー分子極性表面積: 52.9
  • 疎水性パラメータ計算基準値(XlogP): 0.9

3-Bromo-2-(difluoromethyl)-6-hydroxypyridine-5-acetonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A024007132-1g
3-Bromo-2-(difluoromethyl)-6-hydroxypyridine-5-acetonitrile
1806067-98-0 97%
1g
$1,764.00 2022-04-01
Alichem
A024007132-500mg
3-Bromo-2-(difluoromethyl)-6-hydroxypyridine-5-acetonitrile
1806067-98-0 97%
500mg
$1,019.20 2022-04-01

3-Bromo-2-(difluoromethyl)-6-hydroxypyridine-5-acetonitrile 関連文献

3-Bromo-2-(difluoromethyl)-6-hydroxypyridine-5-acetonitrileに関する追加情報

3-Bromo-2-(difluoromethyl)-6-hydroxypyridine-5-acetonitrile: A Comprehensive Overview

The compound 3-Bromo-2-(difluoromethyl)-6-hydroxypyridine-5-acetonitrile (CAS No. 1806067-98-0) is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of pyridine derivatives, which are widely studied due to their unique electronic properties and versatile applications. The structure of this molecule incorporates a pyridine ring with substituents at positions 2, 3, 5, and 6, making it a valuable subject for both academic research and industrial applications.

The pyridine ring serves as the core framework of this compound, providing a rigid structure that facilitates various chemical reactions. The substituents attached to the pyridine ring include a bromo group at position 3, a difluoromethyl group at position 2, a hydroxyl group at position 6, and an acetonitrile group at position 5. These substituents not only influence the electronic properties of the molecule but also contribute to its reactivity and stability. The presence of electronegative atoms like bromine and fluorine in the substituents enhances the molecule's ability to participate in polar interactions, making it suitable for applications in drug design and material science.

Recent studies have highlighted the importance of pyridine derivatives in medicinal chemistry, particularly in the development of bioactive compounds with potential therapeutic applications. For instance, research has shown that pyridine-based molecules can act as inhibitors of key enzymes involved in various diseases, including cancer and neurodegenerative disorders. The 3-Bromo-2-(difluoromethyl)-6-hydroxypyridine-5-acetonitrile compound has been investigated for its potential as a lead compound in drug discovery programs due to its unique combination of functional groups.

The synthesis of this compound involves a series of carefully designed chemical reactions that ensure high purity and yield. The process typically begins with the preparation of the pyridine ring followed by sequential introduction of the substituents. The bromination at position 3 is achieved through electrophilic substitution reactions, while the installation of the difluoromethyl group at position 2 requires specialized fluorination techniques. The hydroxyl group at position 6 is introduced via hydroxylation reactions, and the acetonitrile group at position 5 is added through nucleophilic substitution or acylation processes.

The physical and chemical properties of 3-Bromo-2-(difluoromethyl)-6-hydroxypyridine-5-acetonitrile have been extensively characterized using modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These studies provide insights into the molecular geometry, stability, and reactivity of the compound under different conditions. For example, NMR spectroscopy has revealed that the hydroxyl group exhibits strong hydrogen bonding capabilities, which significantly influence the solubility and reactivity of the molecule.

In terms of applications, this compound has shown promise in several areas. In pharmaceutical research, it has been used as a building block for constructing more complex bioactive molecules with potential anti-inflammatory or anticancer properties. Additionally, its ability to form stable complexes with metal ions makes it a candidate for use in coordination chemistry and catalysis. Recent studies have also explored its potential as an advanced material for use in electronic devices due to its unique electronic properties.

The development of efficient synthetic routes for this compound remains an active area of research. Scientists are continuously exploring new methodologies to improve the yield and reduce the cost of production while maintaining high purity standards. For instance, green chemistry approaches such as catalytic fluorination or microwave-assisted synthesis are being investigated to make the production process more sustainable and environmentally friendly.

In conclusion, 3-Bromo-2-(difluoromethyl)-6-hydroxypyridine-5-acetonitrile (CAS No. 1806067-98-0) is a fascinating compound with a wide range of potential applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for researchers in medicinal chemistry, materials science, and catalysis. As ongoing studies continue to uncover new insights into its properties and uses, this compound is poised to play an increasingly important role in both academic research and industrial innovation.

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